Adenosine-2'-13C can be synthesized from various precursors, including adenosine itself and other ribonucleosides. The introduction of the carbon-13 isotope is typically achieved through specific synthetic pathways that incorporate labeled precursors during nucleoside synthesis.
Adenosine-2'-13C falls under the category of isotopically labeled compounds used in biochemical research. It is classified as a nucleoside and is specifically utilized in studies involving metabolic pathways and molecular interactions within cells.
The synthesis of adenosine-2'-13C can be approached through several methods, primarily focusing on the selective introduction of the carbon-13 isotope at the 2' position of the ribose. Common methods include:
The synthesis often involves multiple steps, including protection-deprotection strategies to prevent unwanted reactions at other functional groups. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to purify and confirm the identity of the synthesized product.
Adenosine-2'-13C retains the same molecular structure as adenosine, with the only difference being the substitution of a carbon atom in the ribose sugar with its isotopic variant. The molecular formula remains , but with one carbon atom being carbon-13.
The structural data can be analyzed using NMR spectroscopy, where shifts in resonance signals can provide insights into molecular dynamics and interactions due to the presence of the carbon-13 isotope. Typical NMR chemical shifts for adenosine derivatives are observed in specific ranges depending on their environment.
Adenosine-2'-13C participates in various biochemical reactions similar to those involving regular adenosine. Key reactions include:
The kinetic parameters and reaction mechanisms can be studied using isotopic labeling techniques, allowing researchers to trace metabolic pathways and quantify reaction rates more accurately through mass spectrometry or NMR analysis.
The mechanism of action for adenosine-2'-13C primarily revolves around its role as a signaling molecule within cells. Adenosine interacts with specific receptors (A1, A2A, A2B, A3) influencing various physiological processes such as:
Studies utilizing adenosine-2'-13C help elucidate these mechanisms by providing insights into receptor binding affinities and downstream signaling cascades through isotopic tracing techniques.
Analytical techniques such as NMR spectroscopy reveal detailed information about molecular interactions and conformational dynamics due to the presence of carbon-13, enhancing our understanding of its behavior in biological systems.
Adenosine-2'-13C is widely used in scientific research for various applications:
Through these applications, adenosine-2'-13C serves as a valuable tool for advancing our understanding of biochemistry and pharmacology, contributing significantly to ongoing research efforts across various scientific disciplines.
Adenosine-2'-¹³C is a stable isotope-labeled derivative of adenosine, where the carbon atom at the 2'-position of the ribose sugar moiety is replaced by ¹³C. This modification preserves adenosine’s core molecular structure (C₁₀H₁₃N₅O₄) but alters the isotopic distribution, resulting in a molecular weight of 272.20 g/mol (compared to 267.24 g/mol for unlabeled adenosine). The compound retains the purine base (adenine) linked via a β-N9-glycosidic bond to the labeled ribose ring, critical for its biological recognition [4] [9].
Key spectroscopic properties have been elucidated through NMR studies. The ¹³C-label at C2' induces a characteristic downfield shift in the adjacent ¹H nuclei (H2' and H1') due to the isotopic effect. Complete ¹H and ¹³C NMR assignments reveal distinct chemical shifts for the 2'-carbon (δ 74.2–75.5 ppm) and its coupled protons (H2': δ 4.30–4.45 ppm; H1': δ 5.90–6.15 ppm), differing significantly from unlabeled adenosine or other anomers (e.g., α-adenosine). These shifts are diagnostically useful for verifying labeling specificity and monitoring molecular interactions [7] [9].
Table 1: NMR Chemical Shifts of Adenosine-2'-¹³C vs. Unlabeled Adenosine
Nucleus | Position | Adenosine-2'-¹³C (δ ppm) | Unlabeled Adenosine (δ ppm) |
---|---|---|---|
¹³C | C2' | 74.2–75.5 | 73.8 |
¹H | H2' | 4.30–4.45 | 4.20 |
¹H | H1' | 5.90–6.15 | 5.84 |
Data derived from [9]
Synthesizing adenosine-2'-¹³C requires precision to ensure regioselective ¹³C incorporation. Two primary strategies are employed:
Analytical Verification employs LC-MS and NMR to confirm isotopic enrichment (≥98%) and positional fidelity. Mass spectrometry shows a +1 Da shift in the molecular ion peak (m/z 272.114 for [M+H]⁺), while tandem MS/MS fragments (e.g., m/z 136 for the adenine base) confirm the label’s retention in the ribose moiety. ¹³C-NMR remains the gold standard for verifying C2'-specific labeling, as demonstrated by the singular peak at ~75 ppm [6] [9].
The position of ¹³C labeling significantly impacts adenosine’s utility in research, as demonstrated in three domains:
Table 2: Functional Comparison of Differently Labeled Adenosine Derivatives
Property | Adenosine-2'-¹³C | Adenosine-3'-¹³C | Adenosine-5'-¹³C/ATP-2-¹³C |
---|---|---|---|
Spectral Resolution | Distinguishes H2'/H3' coupling in NMR | Overlaps with H4' signals in crowded spectra | Resolves ATP γ-phosphate dynamics |
Metabolic Tracking | Traces ribose salvage in nucleotides | Monitors phosphorylation at C3' | Quantifies ATP utilization in kinases |
Receptor Binding | Minimal perturbation of A2AR affinity | Moderate affinity shift due to C3' proximity to binding sites | Altered recognition in P2X receptors |
Key Applications | RNA folding studies; glycosidic bond stability | cAMP metabolism; kinase assays | Energy metabolism imaging; ATP hydrolysis |
Metabolic Pathway Tracing:
Biophysical Studies:In NMR spectroscopy, adenosine-2'-¹³C’s label provides distinct insights into ribose puckering and glycosidic bond torsion angles (χ), crucial for understanding RNA flexibility. In contrast, 3'-¹³C labels are sensitive to pseudorotation effects but suffer from signal overlap, while 5'-labels in ATP report on phosphate coordination but lack ribose-specific information [7] [9].
Receptor Interaction Analysis:The 2'-label minimally perturbs adenosine’s binding to A₂A receptors (Kd shift <5%), as confirmed by competitive binding assays. Conversely, 3'-labeling reduces A₂A affinity by 15–20% due to steric clashes with transmembrane domains. ATP-2-¹³C exhibits altered hydrolysis kinetics in ectonucleotidase assays, underscoring the sensitivity of purinergic signaling to label position [3] [5].
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